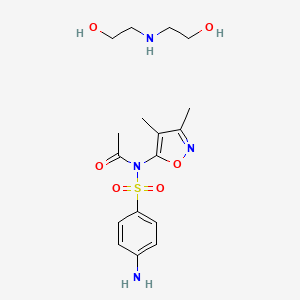

Gantrisin diethanolamine salt

Description

Historical Trajectory of Sulfonamide Compounds in Chemical and Biological Research

The journey of sulfonamide compounds, or "sulfa drugs," marks a pivotal chapter in the history of medicinal chemistry and represents the first instance of broadly effective systemic antibacterials. wikipedia.org Their origins trace back to the early 20th century within the German dye industry. In 1932, at Bayer AG, a component of IG Farben, chemists Josef Klarer and Fritz Mietzsch synthesized a red azo dye named Prontosil. wikipedia.orghuvepharma.com The underlying belief of the research team was that coal-tar dyes capable of binding to bacteria could be harnessed to target and attack harmful microorganisms within the body. wikipedia.org

This hypothesis was confirmed by the work of physician and researcher Gerhard Domagk, who discovered Prontosil's remarkable efficacy against bacterial infections in mice. huvepharma.comebsco.com The first official report on this groundbreaking discovery was published in 1935, revealing that Prontosil could effectively treat a variety of bacterial infections, particularly those caused by streptococci. wikipedia.org Subsequent research at the Pasteur Institute unveiled that Prontosil was a prodrug; it was metabolized within the body into its active, colorless form, sulfanilamide. theseus.fi This active molecule had been first synthesized in 1906 and was already in the public domain, a revelation that prevented a corporate monopoly and sparked a "sulfa craze." wikipedia.org

This period saw the creation of thousands of sulfanilamide-based molecules, with over 5,400 permutations developed by 1945. wikipedia.orgresearchgate.net This extensive research led to the development of numerous derivatives with improved efficacy, better solubility, and reduced toxicity. wikipedia.orgresearchgate.net Key examples include the development of sulfapyridine (B1682706) in 1938 for treating pneumonia and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org Sulfa drugs played a crucial role during World War II, where they were used to prevent wound infections. wikipedia.orghuvepharma.com

The initial sulfonamides had low solubility and could crystallize in the kidneys, but newer compounds were developed with a lower pKa (around 5–6), which allowed them to remain in a more soluble form. wikipedia.org Although their prominence waned with the advent of penicillin, sulfonamides remain relevant in research and are used for treating conditions like urinary tract infections and acne. wikipedia.orgebsco.com They are also gaining renewed interest for infections caused by bacteria resistant to other antibiotics. wikipedia.org The sulfonamide functional group itself has become a foundational scaffold in drug discovery, leading to the development of drugs with a wide range of pharmacological activities beyond their antibacterial effects, including diuretic, hypoglycemic, and anti-inflammatory properties. theseus.finih.gov

The Role of Salt Forms, Specifically Diethanolamine (B148213), in Research Compound Design

In pharmaceutical and chemical research, converting a parent compound into a salt form is a common and effective strategy to modify its physicochemical properties. researchgate.netacs.org Salt formation is frequently employed to improve characteristics such as aqueous solubility, dissolution rate, stability, and manufacturability, which are critical for the development of effective compounds for research and therapeutic use. researchgate.netacs.org More than half of all oral therapeutic agents are administered as salts. researchgate.net

Diethanolamine is an organic compound, specifically a secondary amine and a dialcohol, that is widely used in research and various industries. nih.govatamanchemicals.com In compound design, it serves as a counterion to form salts with acidic parent molecules. google.com The formation of a diethanolamine salt involves a proton transfer reaction: the acidic group of the parent compound donates a proton to the amine group of diethanolamine, creating an ion pair. This process can dramatically alter the properties of the original molecule.

The primary and most significant role of forming a diethanolamine salt is the enhancement of aqueous solubility. For instance, the parent compound sulfisoxazole (B1682709) has a very poor water solubility of just 0.07 mg/mL. By forming the diethanolamine salt, its solubility increases dramatically to over 100 mg/mL and even up to 400 mg/mL in some measurements. This substantial increase in solubility is crucial for enabling the preparation of aqueous solutions for research applications, including in vitro assays and parenteral formulations for in vivo studies. nih.gov

Beyond solubility, diethanolamine can be used in the synthesis of various derivatives for diverse applications, including as emulsifiers, dispersing agents, and corrosion inhibitors. nih.gov The choice of a salt-forming agent like diethanolamine is a critical step in compound development, allowing researchers to optimize a molecule's properties for specific scientific investigations. researchgate.net

Overview of Key Academic Research Avenues for Sulfisoxazole Diethanolamine

Sulfisoxazole Diethanolamine, also known as Gantrisin diethanolamine salt, serves as a valuable tool in several distinct avenues of academic research, primarily leveraging its antibacterial properties and more recently discovered activities.

One of the compound's traditional research applications is in the field of antibacterial studies . As a sulfonamide, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid in bacteria. This mechanism makes it a subject of research focused on bacterial resistance and the development of new antibacterial agents. Clinical studies have historically investigated its efficacy in reducing bacterial counts in urinary tract infections.

A significant and more recent area of research for Sulfisoxazole and its diethanolamine salt is its role as an endothelin receptor antagonist . medchemexpress.commedchemexpress.eu Research has shown that sulfisoxazole is an antagonist of endothelin receptor A (ETA) and, to a lesser extent, endothelin receptor B (ETB). medchemexpress.commedchemexpress.eu This has opened up new research pathways in cancer biology. A notable study demonstrated that sulfisoxazole inhibits the secretion of small extracellular vesicles (exosomes) from breast cancer cells by targeting the ETA receptor. medchemexpress.commedchemexpress.eu This finding positions Sulfisoxazole Diethanolamine as a research compound for investigating cell-to-cell communication in cancer and the development of novel anti-cancer strategies.

Furthermore, Sulfisoxazole Diethanolamine is utilized as a model compound in pharmaceutical development and formulation studies . Its well-characterized properties, particularly the dramatic solubility enhancement provided by the diethanolamine salt, make it an excellent case study for research on drug delivery systems and formulation stability. Researchers also use it as a reference standard for the analytical determination of the analyte in various samples. sigmaaldrich.com

Detailed Research Findings

The following tables summarize key research findings related to Sulfisoxazole Diethanolamine and its components.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H26N4O6S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C13H15N3O4S.C4H11NO2/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12;6-3-1-5-2-4-7/h4-7H,14H2,1-3H3;5-7H,1-4H2 |

InChI Key |

RDPZOVJKAIEZIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sulfisoxazole Diethanolamine

Established Synthetic Routes for Sulfisoxazole (B1682709) and its Diethanolamine (B148213) Salt

The synthesis of sulfisoxazole is a well-documented multi-step process, with established routes ensuring high purity and yield. A foundational method, detailed in U.S. Patent 2,888,455, commences with 5-methylisoxazole-3-carboxylic acid derivatives. The key transformations in this pathway include a Curtius degradation of ethyl 5-methylisoxazole-3-carbamate to produce the critical intermediate, 3-amino-5-methylisoxazole. This intermediate is then subjected to sulfonylation by reacting it with acetylsulfanil chloride, typically in pyridine, to form 3-acetylsulfanilamido-5-methylisoxazole. The final step involves the hydrolysis of the acetyl group, usually with aqueous sodium hydroxide, followed by acidification to precipitate the sulfisoxazole product. This product is often purified by recrystallization from dilute alcohol.

An alternative classical synthesis involves the reaction of 3,4-dimethyl-5-aminoisoxazole with p-acetylaminobenzenesulfonyl chloride. The resulting acetamino-benzene-sulfonylamino-3,4-dimethyl-isoxazole is then hydrolyzed with hydrochloric acid. The final sulfisoxazole product is precipitated by the addition of sodium acetate (B1210297) and purified. chemicalbook.com

The diethanolamine salt of sulfisoxazole, known as sulfisoxazole diethanolamine, is prepared to significantly enhance the aqueous solubility of the parent compound. nih.gov This salt formation is an acid-base reaction where the acidic sulfonamide proton of sulfisoxazole is transferred to the amine group of diethanolamine. The process involves combining equimolar amounts of sulfisoxazole and diethanolamine in a suitable polar aprotic solvent, such as ethanol (B145695) or acetone (B3395972). chemicalbook.com The reaction is typically conducted at room temperature (25–30°C) to achieve optimal kinetics without causing degradation. Adjusting the pH of a sulfisoxazole solution to approximately 7.5 with diethanolamine facilitates the formation of this highly water-soluble salt. chemicalbook.com

| Parameter | Details | References |

| Starting Material (Patent Method) | 5-methylisoxazole-3-carboxylic acid derivatives | |

| Key Intermediate | 3-amino-5-methylisoxazole | |

| Sulfonylation Agent | Acetylsulfanil chloride | |

| Hydrolysis Agent | Aqueous sodium hydroxide | |

| Salt Formation Ratio | 1:1 molar ratio (Sulfisoxazole:Diethanolamine) | |

| Salt Formation Solvent | Ethanol or Acetone | |

| Optimal Temperature | 25–30°C | |

| Resulting pH | ~7.5 | chemicalbook.com |

Exploration of Alternative Synthetic Pathways for Structural Analogs

Research into structural analogs of sulfisoxazole focuses on modifying the heterocyclic isoxazole (B147169) ring or the sulfonamide core to explore structure-activity relationships. The synthesis of the isoxazole moiety, a key component, has been a major focus of these explorations. A prevalent method for creating substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org This versatile reaction allows for the synthesis of a wide variety of 3,5-disubstituted isoxazoles. rsc.orgnih.gov

Alternative strategies for synthesizing the isoxazole ring, and thus potential sulfisoxazole analogs, include:

Microwave-Assisted Synthesis : An efficient, catalyst-free, one-pot method for synthesizing 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine (B1172632) has been developed, offering advantages in terms of reaction time and environmental impact. nih.gov

Ring-Opening Reactions : 3,4,5-substituted isoxazoles can be obtained from cyclopropyl (B3062369) oximes through a ring-opening and intramolecular nucleophilic vinylic substitution reaction. nih.gov

Environmentally Benign Procedures : Syntheses using ultrasound radiation without a catalyst or employing ionic liquids as recyclable solvents have been reported for creating 3-alkyl-5-aryl isoxazoles. nih.gov

These alternative synthetic routes provide access to a diverse library of isoxazole-containing compounds, which can then be incorporated into sulfonamide structures to produce novel sulfisoxazole analogs for further research. rsc.orgnih.gov

| Synthetic Strategy | Description | Key Features | References |

| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | Highly regioselective; versatile for 3,5-disubstituted isoxazoles. | rsc.orgnih.gov |

| Microwave-Assisted Synthesis | One-pot reaction of α-acetylenic γ-hydroxyaldehydes and hydroxylamine. | Catalyst-free, rapid, efficient. | nih.gov |

| Ring-Opening of Cyclopropyl Oximes | Involves ring-opening and intramolecular nucleophilic vinylic substitution. | Provides access to 3,4,5-substituted isoxazoles. | nih.gov |

| Ultrasound-Assisted Synthesis | Catalyst-free reaction under ultrasound radiation. | Environmentally benign, shorter reaction times, high yields. | nih.gov |

Strategies for Functional Group Modification and Derivatization in Research

The chemical structure of sulfisoxazole offers several sites for functional group modification and derivatization, enabling the synthesis of novel compounds with potentially unique properties. Research efforts have targeted the primary aromatic amine, the sulfonamide nitrogen, and the isoxazole ring.

Derivatization of the Amino Group : The primary aromatic amine is a common site for modification.

Guanidinylation : Novel sulfisoxazole guanidinyl derivatives have been synthesized, introducing a highly basic functional group known to interact with biological targets. rjptonline.org

Schiff Base Formation : Condensation reactions between the primary amine of sulfonamides and various aldehydes or ketones yield Schiff bases (imines), a class of compounds with a broad range of pharmacological activities. stikeskesdam4dip.ac.id

Acylation : Reaction with agents like benzoyl chloride or phthalic acid can introduce new amide functionalities. scirp.org

Multi-component Reactions : Sulfisoxazole's amino group can participate in one-pot, three-component condensation reactions with aldehydes and dimedone to create complex heterocyclic systems like 1,8-dioxo-decahydroacridines. tandfonline.com

Complexation with Metal Ions : The electron-donating atoms in the sulfisoxazole structure allow it to act as a ligand, forming complexes with metal ions. For instance, copper(II)-sulfisoxazole complexes have been synthesized and characterized, where coordination occurs through the primary amine group. rasayanjournal.co.inrasayanjournal.co.in

Modification of the Sulfonamide Linker : The core structure can be extended by attaching other pharmacophores.

Thiazole (B1198619) Derivatives : Functionalized thiazoles have been tagged with sulfisoxazole by first converting the parent drug to N-(2-cyanoacetyl)sulfisoxazole, which then serves as a building block for thiazole ring synthesis. tandfonline.com

These derivatization strategies are crucial for developing new chemical entities for various research applications, including the investigation of new therapeutic agents. rjptonline.orgtandfonline.comtandfonline.com

Purification Techniques for Research-Grade Sulfisoxazole Diethanolamine

Achieving high purity is critical for research-grade sulfisoxazole and its diethanolamine salt. A combination of crystallization, chromatographic, and extraction techniques are employed.

Crystallization : This is a fundamental technique for purifying the final product.

Recrystallization : Sulfisoxazole is commonly purified by recrystallization from solvents such as dilute alcohol or acetic acid to obtain a product with a sharp melting point. chemicalbook.com For other sulfonamides, propanol-water mixtures have also been proven effective. google.com

Seeded Cooling Crystallization : For sulfisoxazole diethanolamine, this technique is specifically used to control the crystallization process, ensuring a uniform particle size distribution, which is vital for consistent dissolution properties.

Chromatographic Methods : Chromatography is indispensable for both analytical quality control and preparative purification.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard for assessing the purity of sulfisoxazole diethanolamine. Analytical methods often use reverse-phase columns with mobile phases like methanol/sodium acetate buffer to separate the main compound from impurities and metabolites. ebi.ac.uk

Thin-Layer Chromatography (TLC) : TLC is used for monitoring reaction progress and for qualitative analysis, with visualization often achieved using fluorescamine (B152294) under UV light. usda.gov

Extraction Techniques : These methods are primarily used for sample preparation prior to analysis but are based on principles applicable to purification.

Solid-Phase Extraction (SPE) : SPE cartridges, such as polymeric strong cation exchange (SCX) types, are effective for selectively isolating and concentrating sulfonamides from complex mixtures. interchim.fr

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This is a sample preparation method involving an extraction step with a solvent (e.g., acetonitrile), followed by a cleanup step using dispersive SPE with sorbents like C18 (octadecyl silica) and PSA (primary secondary amine) to remove interferences such as lipids and fatty acids. nih.govjfda-online.com

| Technique | Application | Details | References |

| Recrystallization | Final product purification | Solvents: Dilute alcohol, acetic acid, propanol-water. | chemicalbook.comgoogle.com |

| Seeded Cooling Crystallization | Purification of the diethanolamine salt | Controls particle size and uniformity. | |

| HPLC | Purity assessment and analytical separation | Reverse-phase columns with buffered mobile phases. | ebi.ac.uk |

| Solid-Phase Extraction (SPE) | Isolation and concentration | Polymeric cation exchange (SCX) cartridges. | interchim.fr |

| QuEChERS | Sample cleanup | Acetonitrile (B52724) extraction followed by d-SPE with C18/PSA sorbents. | nih.govjfda-online.com |

Molecular and Biochemical Mechanisms of Interaction Non Clinical Research

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Studies

Sulfonamides, including sulfisoxazole (B1682709), function as bacteriostatic agents by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria but absent in higher eukaryotes. ijpediatrics.comfrontiersin.orgbenthamopen.com This selective targeting forms the basis of their antimicrobial action.

Enzymatic Assays for DHPS Activity Modulation

The inhibitory effect of sulfisoxazole on DHPS is quantified using various enzymatic assays. These assays typically measure the enzyme's ability to produce 7,8-dihydropteroate from its substrates, para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). frontiersin.orgresearchgate.net Common methods include:

Radiometric Assays: These assays monitor the incorporation of radiolabeled pABA into the dihydropteroate product, allowing for the calculation of inhibition constants (Ki). frontiersin.org

Spectrophotometric/Colorimetric Assays: A continuous spectrophotometric assay has been developed that couples the production of pyrophosphate (a byproduct of the DHPS reaction) to the activity of a pyrophosphate-dependent phosphofructokinase. researchgate.net This allows for real-time measurement of DHPS activity and its inhibition by compounds like sulfisoxazole.

These assays are fundamental in determining the potency of DHPS inhibitors and understanding the kinetic properties of the enzyme. frontiersin.orgpsu.edu

Molecular Basis of p-Aminobenzoic Acid (pABA) Competitive Inhibition

Sulfisoxazole acts as a competitive inhibitor of DHPS. drugbank.comnih.govdrugbank.com Its molecular structure is analogous to that of pABA, one of the natural substrates of the DHPS enzyme. ijpediatrics.com This structural similarity allows sulfisoxazole to bind to the active site of DHPS, directly competing with pABA. frontiersin.orgtandfonline.com By occupying the active site, sulfisoxazole prevents the condensation of pABA with DHPP, a critical step in the synthesis of dihydropteroic acid. nih.govnih.gov This inhibition is competitive, meaning that an overproduction of pABA by the microorganism can overcome the inhibitory effect of the drug. ijpediatrics.com

Furthermore, research indicates that sulfonamides can also act as alternative substrates for DHPS, leading to the formation of a dead-end metabolic product, sulfa-dihydropteroate (sulfa-DHP). frontiersin.orgmdpi.com This product cannot be utilized by the subsequent enzyme in the pathway, dihydrofolate synthase (DHFS), effectively terminating folate biosynthesis. mdpi.com

Investigation of Folate Biosynthesis Pathway Disruption in Model Systems

The inhibition of DHPS by sulfisoxazole leads to a cascade of effects that disrupt the entire folate biosynthesis pathway in susceptible model organisms like Escherichia coli and Staphylococcus aureus. drugbank.comfrontiersin.orgnih.gov Folate and its derivatives (tetrahydrofolates) are essential cofactors for the synthesis of nucleic acids (purines and thymidine) and certain amino acids (methionine and glycine). benthamopen.comresearchgate.netasm.org

By blocking the production of dihydropteroic acid, sulfisoxazole effectively starves the bacterial cell of these vital building blocks. nih.govdrugbank.com This leads to the cessation of DNA replication, protein synthesis, and cell division, resulting in a bacteriostatic effect where bacterial growth and multiplication are halted. nih.govijpediatrics.com Studies in various bacterial model systems have confirmed that this disruption is the primary mechanism of the antibacterial action of sulfonamides. benthamopen.comnih.gov For instance, research has shown that deleting the relA gene in E. coli can convert sulfisoxazole from a bacteriostatic to a bactericidal agent, highlighting the critical role of the folate pathway in bacterial survival. nih.gov

Endothelin Receptor Antagonism Research

Beyond its well-established role as an antibiotic, non-clinical research has identified sulfisoxazole as an antagonist of endothelin (ET) receptors, specifically showing a preference for the endothelin receptor A (ETA) subtype. nih.govmedchemexpress.comahajournals.org This "off-target" effect is unrelated to its antimicrobial properties. ahajournals.org

In Vitro Receptor Binding Assays for Endothelin Receptor A (ETA) and B (ETB)

The interaction of sulfisoxazole with endothelin receptors has been characterized through in vitro receptor binding assays. These experiments typically use cell membrane preparations that express human ETA or ETB receptors and measure the ability of sulfisoxazole to displace a radiolabeled endothelin ligand, such as 125I-ET-1. nih.govcdnsciencepub.com

These studies have determined the inhibitory concentration (IC50) values for sulfisoxazole, quantifying its potency as an antagonist for each receptor subtype. The diethanolamine (B148213) salt of sulfisoxazole has demonstrated a clear selectivity for the ETA receptor over the ETB receptor. medchemexpress.comcdnsciencepub.com

Table 1: Inhibitory Potency of Sulfisoxazole against Endothelin Receptors

| Compound | Receptor Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Sulfisoxazole | Endothelin Receptor A (ETA) | 0.60 - 11.0 | nih.govmedchemexpress.comcdnsciencepub.com |

| Sulfisoxazole | Endothelin Receptor B (ETB) | 22 | medchemexpress.comcdnsciencepub.com |

Characterization of Receptor-Ligand Interactions

The antagonism of the ETA receptor by sulfisoxazole involves direct binding to the receptor, which in turn interferes with downstream signaling pathways normally initiated by endothelin-1 (B181129) (ET-1). nih.govscbt.comnih.gov Research in breast cancer cell line models suggests that by inhibiting the ETA receptor, sulfisoxazole can modulate the secretion of small extracellular vesicles (sEVs), also known as exosomes. nih.govnih.gov This effect is achieved by preventing the activation of the receptor by its natural ligands, such as ET-1 and ET-2. nih.gov The sulfonamide group on the sulfisoxazole molecule is thought to be important for its binding affinity to the receptor. scbt.com

It is important to note that while some studies have robustly demonstrated this interaction, at least one study was unable to replicate the inhibitory effects of sulfisoxazole on extracellular vesicle secretion, indicating the need for further research in this area. nih.gov Nonetheless, the identification of sulfisoxazole as an ETA antagonist in non-clinical models points to a complex pharmacological profile beyond its antimicrobial activity. ahajournals.orgcdnsciencepub.com

Mechanisms of Exosome Release Inhibition in Cell Culture Models

Recent non-clinical research has identified Gantrisin diethanolamine salt, also known as sulfisoxazole diethanolamine, as an inhibitor of exosome secretion, particularly in the context of cancer cells. medchemexpress.comnih.gov The primary mechanism of this inhibition is the compound's antagonistic activity on the endothelin receptor A (ETA). medchemexpress.comnih.gov

In cell culture models of breast cancer, sulfisoxazole was found to interfere with the secretion of small extracellular vesicles (sEVs), which include exosomes, by targeting ETA. nih.gov This interaction leads to a reduction in the release of these vesicles, which are known to play a role in cancer progression and metastasis. nih.gov The study demonstrated that sulfisoxazole treatment resulted in the co-localization of multivesicular endosomes with lysosomes for degradation, suggesting a disruption of the normal exosome secretion pathway. nih.gov The inhibitory concentration (IC50) of sulfisoxazole diethanolamine against ETA has been reported as 0.60 µM. medchemexpress.commedchemexpress.com In contrast, its IC50 for the endothelin receptor B (ETB) is significantly higher at 22 µM, indicating a degree of selectivity for ETA. medchemexpress.commedchemexpress.com

It is important to note that there is some conflicting evidence. One study reported that the administration of sulfisoxazole to cancer cells did not result in a decrease in exosome count, questioning its role as an inhibitor of exosome secretion. researchgate.net However, the majority of available research points towards the inhibitory effect mediated through ETA antagonism. medchemexpress.comnih.govmedchemexpress.commedchemexpress.eu The targeting of ETA by sulfisoxazole was further supported by gain- and loss-of-function studies of the ETA protein, direct binding assays, and other pharmacological and genetic approaches. nih.gov

Exploration of Other Potential Molecular Targets and Pathways

Beyond its well-established role as an antibacterial agent that inhibits dihydropteroate synthase and its more recently discovered function as an exosome release inhibitor via endothelin receptor A antagonism, research has begun to explore other potential molecular targets and pathways of sulfisoxazole diethanolamine. biomol.com These investigations utilize advanced techniques like high-throughput screening, as well as proteomic and metabolomic profiling to uncover novel interactions and cellular responses.

High-throughput screening (HTS) is a key methodology in drug discovery and repurposing that allows for the rapid testing of large libraries of chemical compounds against specific biological targets. longdom.org This approach can identify not only the intended "on-target" effects but also unintended "off-target" interactions, which can lead to new therapeutic applications or explain unexpected side effects. nih.govbasicmedicalkey.com The identification of sulfisoxazole as an inhibitor of sEV secretion was a result of screening a library of FDA-approved drugs. nih.gov

HTS can be performed using either biochemical or cell-based assays. basicmedicalkey.com Cell-based assays are particularly useful for identifying compounds that affect complex cellular processes like signal transduction, and they can distinguish between different types of receptor modulation, such as antagonism or agonism. basicmedicalkey.com While HTS can sometimes yield a high rate of hits due to non-specific effects, subsequent secondary assays are used to validate and determine the precise mechanism of action. basicmedicalkey.com The goal of HTS in this context is to identify a molecule that interacts selectively with the desired target and not with other related targets, a process that involves cross-screening against other proteins. longdom.org The application of HTS was instrumental in repurposing sulfisoxazole, an oral antibiotic, as a potential anti-cancer agent through its off-target effect on exosome secretion. nih.gov

Proteomic Profiling

Proteomics involves the large-scale study of proteins, their structures, and their functions within a biological system. mdpi.com Recent technological advancements have made high-throughput proteomic profiling more feasible for identifying biomarkers and understanding disease pathways. nih.gov In the context of drug discovery, proteomic profiling can reveal how a compound like sulfisoxazole diethanolamine alters the protein landscape of a cell or organism. mdpi.comfrontiersin.org For instance, a study on breast cancer cells treated with sulfisoxazole showed a reduced expression of proteins involved in the biogenesis and secretion of small extracellular vesicles. nih.gov This type of analysis provides a deeper understanding of the molecular mechanisms underlying the observed physiological effects.

By comparing the proteomic profiles of cells before and after treatment, researchers can identify specific proteins and pathways that are modulated by the compound. mdpi.com This can help in identifying both on-target and off-target effects and can provide valuable insights for developing more effective and targeted therapies. mdpi.comoatext.com

Metabolomic Profiling

Metabolomics is the comprehensive analysis of small molecule metabolites in a biological sample, providing a snapshot of the physiological state of a cell or organism. nih.govmdpi.com It is a powerful tool for identifying novel biomarkers and understanding the mechanisms of disease and drug action. nih.govmdpi.com By analyzing the changes in the metabolome in response to sulfisoxazole diethanolamine, researchers can gain insights into the metabolic pathways that are affected by the compound.

For example, a study investigating the synergistic effects of polymyxin-B in combination with meropenem (B701) and sulbactam (B1307) against multidrug-resistant Acinetobacter baumannii used metabolomic profiling to elucidate the underlying mechanisms. frontiersin.org This approach revealed that the combination therapy disrupted the bacterial metabolome, leading to inhibited growth. frontiersin.org Similarly, applying metabolomic profiling to model systems treated with sulfisoxazole diethanolamine could reveal novel metabolic perturbations and further clarify its mechanism of action beyond its known targets. The use of multiplatform analysis, combining techniques like liquid chromatography, gas chromatography, and capillary electrophoresis with mass spectrometry, can provide a more comprehensive coverage of the metabolome. mdpi.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Matrices

Chromatography is indispensable for separating Gantrisin diethanolamine (B148213) salt from impurities, degradation products, and other components within a sample, enabling accurate purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) is the most prominent technique, while Gas Chromatography (GC) finds application in specific derivatization studies.

High-Performance Liquid Chromatography (HPLC) is a widely validated and extensively used method for the quantification and purity assessment of sulfisoxazole (B1682709) diolamine in various formulations and research matrices, such as ophthalmic solutions. The development of a robust HPLC method is a critical step in pharmaceutical analysis, ensuring accuracy, precision, and reliability of results. researchgate.net

Method development typically involves the strategic selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. For sulfisoxazole diolamine, reversed-phase HPLC is common, utilizing a nonpolar stationary phase like a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH and achieve efficient separation. mdpi.com

Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netejgm.co.uk For instance, a validated HPLC method for sulfisoxazole diolamine demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999.

Table 1: Example HPLC Method Parameters for Sulfisoxazole Diolamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reverse-phase (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (45:55 v/v) | |

| Detection | UV at 265 nm | |

| Flow Rate | 1.0 mL/min | ejgm.co.uk |

| Injection Volume | 20 µL | ejgm.co.uk |

| Linearity (R²) | > 0.999 | |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL | |

Gas Chromatography (GC) is another powerful separation technique, though its direct application for analyzing polar, non-volatile compounds like sulfisoxazole is limited. sigmaaldrich.comresearch-solution.com To make such analytes "GC-amenable," a chemical modification process known as derivatization is employed. research-solution.comjfda-online.com Derivatization converts polar functional groups (like amines and amides in sulfisoxazole) into less polar, more volatile derivatives, improving their thermal stability and chromatographic behavior. sigmaaldrich.comresearch-solution.com

Silylation is a common derivatization technique where active hydrogens in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. sigmaaldrich.com The derivatization of functional groups follows a general order of reactivity: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com

In research, GC coupled with Mass Spectrometry (GC-MS) is particularly valuable for identifying metabolites. For example, in studies of related sulfonamides like sulfamethoxazole (B1682508), metabolites in biological samples were identified using GC-MS after a derivatization step with N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) to increase their volatility. mdpi.com This approach allows for the separation and identification of metabolic products in complex research models, such as those involving patient-derived xenografts. amegroups.orgnih.gov The diethanolamine component of the salt can also be analyzed by GC, often on wide-bore capillary columns, to determine its presence in various matrices. scispace.com

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are vital for probing the molecular structure of Gantrisin diethanolamine salt and investigating its interactions with other molecules. NMR provides detailed conformational data, MS gives insights into fragmentation and metabolites, and UV-Vis spectroscopy is used for routine quantification and monitoring binding events.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, dynamics, and intermolecular interactions at the atomic level. uwa.edu.aubruker.com It is used for the structural elucidation of sulfisoxazole-containing compounds and to investigate their binding behavior. tandfonline.comnih.gov

¹H NMR spectroscopy is particularly useful for studying the binding of sulfonamides to macromolecules or organized assemblies like micelles. nih.govacs.orgacs.org When a small molecule like sulfisoxazole binds to a larger entity, changes in the chemical environment of its protons occur, leading to shifts in their corresponding NMR signals. acs.org The magnitude and direction (upfield or downfield) of these chemical shift changes can be used to infer the location and orientation of the drug within the binding site. nih.govresearchgate.net

Furthermore, these NMR chemical shift perturbations can be used to estimate the binding constant (K_b) for the interaction, providing quantitative data on binding affinity. acs.orgacs.org Studies on related sulfonamides have successfully used ¹H NMR to characterize their interaction with micelles, demonstrating that the anionic sulfonamides bind primarily through electrostatic interactions at the micelle surface. researchgate.net Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide even more detailed information by identifying protons that are close in space, further clarifying the conformation of the bound ligand. mdpi.com

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. nih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying the parent compound and its metabolites in complex biological matrices. longdom.orgresearchgate.net

In tandem mass spectrometry (MS/MS), the molecular ion of sulfisoxazole is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern serves as a structural fingerprint. For sulfisoxazole, the LC/MS/MS mass spectrum shows several abundant fragment ions. researchgate.net A notable characteristic is the formation of a base peak at a mass-to-charge ratio (m/z) of 92. researchgate.net The fragmentation pathways of sulfonamides can be complex, involving rearrangements to produce the observed ions. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of sulfisoxazole and its N-acetylated metabolites. longdom.org Research has shown that care must be taken during analysis, as some moieties, like acetyl groups, can degrade during the ionization process in the mass spectrometer. longdom.org This technique is also central to metabolomics studies, where GC-MS or LC-MS is used to profile and identify a wide range of metabolites in research models, helping to understand the metabolic impact of a compound. amegroups.orgnih.gov

Table 2: Common Fragment Ions of Sulfisoxazole in MS/MS

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | Source |

|---|---|---|---|

| 268 | 156 | [H₂N-C₆H₄-SO₂]⁺ | nih.gov |

| 268 | 108 | [H₂N-C₆H₄-O]⁺ | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, simple, and widely accessible technique used for both the quantitative analysis of this compound and for monitoring its interactions with other molecules. researchgate.netbenthamdirect.com The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. mdpi.com Sulfisoxazole possesses a chromophore that allows for its detection and quantification. nih.gov

For quantification, the absorbance of a solution is measured at the wavelength of maximum absorbance (λ_max), which for sulfisoxazole is around 265 nm. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte in the solution, allowing for the creation of a calibration curve to determine the concentration of unknown samples. upi.edu This principle is the basis for UV detection in HPLC systems.

UV-Vis spectroscopy is also a valuable tool for studying intermolecular interactions, such as the binding of a drug to a protein. benthamdirect.comnih.gov When sulfisoxazole binds to a protein like human serum albumin, the local environment of the protein's chromophores (e.g., tryptophan and tyrosine residues) or the drug's chromophore can be altered. This change can lead to shifts in the UV absorption spectrum or changes in absorbance intensity. nih.gov By monitoring these spectral changes upon titration of one component with another, researchers can confirm binding and, in some cases, calculate binding constants. nih.gov

Biophysical Methods for Ligand-Target Interaction Characterization

The study of ligand-target interactions is fundamental to understanding the mechanism of action of therapeutic compounds. For this compound, the active therapeutic component of which is sulfisoxazole, biophysical methods provide a quantitative framework for characterizing its binding to key biological targets. The primary target for sulfisoxazole is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), where it acts as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), thereby disrupting the folate biosynthesis pathway. nih.govdrugbank.comdrugbank.com A secondary but significant class of targets includes various isoforms of carbonic anhydrase (CA). core.ac.uknih.gov Advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are crucial for elucidating the thermodynamics and kinetics that govern these molecular recognition events.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for measuring the heat changes that occur during a biomolecular interaction. tainstruments.com By titrating a ligand (e.g., sulfisoxazole) into a solution containing a target protein (e.g., DHPS), ITC can provide a complete thermodynamic profile of the binding event in a single experiment. researchgate.netceitec.eu The technique measures the binding affinity (Kₐ) or its reciprocal, the dissociation constant (Kₐ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). biosensingusa.comresearchgate.net From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insight into the forces driving the interaction.

In the context of sulfonamides binding to DHPS, research on related compounds indicates that the interaction is spontaneous, characterized by a negative Gibbs free energy. nih.gov Studies on the sulfonamide sulfamethoxazole (SMX) have shown that its binding to Staphylococcus aureus DHPS is primarily enthalpy-driven, suggesting that the formation of hydrogen bonds and van der Waals interactions within the enzyme's active site are the key stabilizing forces. nih.gov This enthalpic favorability is consistent with how these drugs mimic the natural substrate PABA to occupy its binding pocket.

While specific, comprehensive ITC data sets for the binding of sulfisoxazole to DHPS are not widely available in published literature, the table below illustrates the typical thermodynamic parameters obtained from such an experiment, using data for a related sulfonamide as a representative example to demonstrate the output of the technique.

| Target Protein | Ligand | Dissociation Constant (Kₐ) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|---|---|

| S. aureus Dihydropteroate Synthase | Sulfamethoxazole | ~8.5 µM | ~1.0 | -8.9 | -2.1 | -6.8 |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. drugbank.comresearchgate.net The method provides detailed kinetic information by measuring the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₐ or kₒₙ) of a ligand-target complex. acs.orgcsmres.co.uk In a typical SPR experiment, one molecule (the ligand, e.g., a target enzyme like carbonic anhydrase) is immobilized on a sensor chip, and its binding partner (the analyte, e.g., sulfisoxazole) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. reichertspr.com The ratio of the dissociation and association rate constants (kₐ/kₐ) yields the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity. nih.gov

SPR has been extensively used to characterize the interaction between various sulfonamide inhibitors and different isoforms of human carbonic anhydrase (hCA). biosensingusa.comnih.gov These studies are critical for understanding inhibitor selectivity and residence time on the target, which are important parameters for drug efficacy. The kinetic data reveals not just the strength of the interaction (affinity) but also the speed at which the drug binds to its target and how long it remains bound before dissociating.

Detailed SPR kinetic data for sulfisoxazole itself is not readily found in the scientific literature. However, to illustrate the data generated by this technique, the following table presents representative kinetic values for the interaction of a generic sulfonamide inhibitor with human carbonic anhydrase II (hCA II), a well-studied model system for this class of drugs.

| Target Protein | Ligand (Analyte) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₐ) (s⁻¹) | Equilibrium Dissociation Constant (Kₐ) (nM) |

|---|---|---|---|---|

| Human Carbonic Anhydrase II | Generic Sulfonamide Inhibitor | 1.5 x 10⁵ | 9.0 x 10⁻³ | 60 |

Preclinical and in Vitro Biological Research Models

Bacterial Growth Inhibition Assays in Controlled Laboratory Settings

Bacterial growth inhibition assays are fundamental in vitro models used to determine the antimicrobial efficacy of compounds like Gantrisin diethanolamine (B148213) salt. These assays quantify the concentration of the drug required to inhibit the growth of or kill a specific bacterial strain under controlled laboratory conditions. Gantrisin has demonstrated broad-spectrum bacteriostatic activity, inhibiting a wide range of gram-negative and gram-positive organisms. nih.govnih.govebi.ac.uk

The primary mechanism involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govebi.ac.ukpharmacompass.com This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial nucleic acid synthesis and growth. biorxiv.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), Gantrisin blocks the folate synthesis pathway, thereby halting bacterial replication. purdue.edu

The effectiveness of Gantrisin has been evaluated against various pathogens in laboratory settings. Standard methods like broth microdilution or agar (B569324) diffusion are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Research has shown its activity against pathogens responsible for urinary tract and other infections.

Table 1: Documented Antibacterial Spectrum of Sulfisoxazole (B1682709) (the active moiety of Gantrisin diethanolamine salt)

| Target Organism Category | Specific Examples | Clinical Relevance |

| Gram-negative Bacteria | Escherichia coli | Urinary Tract Infections |

| Haemophilus influenzae | Acute Otitis Media ncats.io | |

| Gram-positive Bacteria | Staphylococcus aureus | Various Infections |

| Streptococcus species | Various Infections | |

| Other Bacteria | Nocardia species | Nocardiosis drugbank.com |

| Chlamydia trachomatis | Trachoma, Inclusion Conjunctivitis drugbank.com |

This table is based on documented activity of sulfisoxazole. Specific MIC values can vary widely between strains.

Cell Culture Models for Investigating Cellular Uptake and Intracellular Distribution

While primarily used for its extracellular antibacterial effects, research into the interaction of sulfisoxazole with mammalian cells provides insights into its cellular behavior. Cell culture models are instrumental in studying how a compound is taken up by cells and where it localizes within intracellular compartments. googleapis.comnih.gov Techniques such as fluorescence microscopy and flow cytometry are commonly used to track the uptake and distribution of drug molecules. nih.govresearchgate.net

A study investigating sulfisoxazole's effects on breast cancer cell lines revealed that it can inhibit the secretion of small extracellular vesicles (sEVs). nih.gov This research showed that sulfisoxazole treatment led to the co-localization of multivesicular endosomes with lysosomes, suggesting that the drug can influence intracellular trafficking pathways, leading to degradation rather than secretion. nih.gov The primary uptake mechanisms for nanoparticles into cells often involve clathrin-dependent endocytosis and macropinocytosis. nih.gov Although specific studies on this compound's uptake dynamics are not widely available, these models provide the framework for such investigations. The acidic environment of endosomes and lysosomes can also influence the sequestration of basic compounds. mdpi.com

Enzymatic Reaction Monitoring in Cell-Free Systems

Cell-free systems are crucial for isolating and studying the direct interaction between a drug and its molecular target without the complexity of a living cell. For Gantrisin, these assays focus on its inhibitory effect on the dihydropteroate synthase (DHPS) enzyme. ebi.ac.uk

In this model, purified DHPS enzyme is combined with its substrates, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and para-aminobenzoic acid (PABA), in a reaction buffer. biorxiv.org The rate of the enzymatic reaction, which produces 7,8-dihydropteroic acid, is monitored. When Gantrisin (as sulfisoxazole) is introduced, it competes with PABA for the enzyme's active site. pharmacompass.compurdue.edu By measuring the decrease in the rate of product formation in the presence of the drug, researchers can quantify its inhibitory potency, often expressed as an inhibition constant (Ki). This method provides direct evidence of target engagement and is essential for understanding the drug's mechanism of action at a molecular level. biorxiv.org

Table 2: Components of a Cell-Free DHPS Inhibition Assay

| Component | Role in the Assay |

| Dihydropteroate Synthase (DHPS) | The target enzyme. ebi.ac.uknih.gov |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) | The pterin (B48896) substrate for the enzyme. biorxiv.org |

| para-aminobenzoic acid (PABA) | The natural substrate with which the drug competes. biorxiv.org |

| Gantrisin (Sulfisoxazole) | The competitive inhibitor being tested. purdue.edu |

| Reaction Buffer | Provides optimal pH and ionic conditions for the enzyme. |

| Detection System | Measures the formation of the product (7,8-dihydropteroic acid) or consumption of substrates over time. |

Development and Application of Resistance Models to DHPS Inhibition in Laboratory Strains

The emergence of drug resistance is a significant challenge for antibiotics, and in vitro models are vital for studying its mechanisms. For sulfonamides like Gantrisin, resistance primarily develops through two main pathways which can be modeled in laboratory bacterial strains. biorxiv.orgnih.gov

Target Modification: Mutations can arise in the bacterial folP gene, which encodes the DHPS enzyme. biorxiv.org These mutations alter the enzyme's active site, reducing its binding affinity for sulfonamides while largely maintaining its affinity for the natural substrate, PABA.

Target Bypass/Replacement: Bacteria can acquire foreign genes that code for a drug-resistant variant of the DHPS enzyme, such as sul1 and sul2. biorxiv.org These plasmid-borne genes produce enzymes that are inherently insensitive to sulfonamide inhibition. biorxiv.org

Laboratory studies using strains of E. coli have been instrumental in characterizing this resistance. Research comparing DHPS activity from sulfa-sensitive and sulfa-resistant E. coli found that the resistant Sul1 enzyme required approximately 10,000 times more sulfonamide for inhibition than the sensitive DHPS enzyme. biorxiv.org These resistance models are critical for understanding the genetic basis of resistance, its rate of development, and for screening new compounds that might overcome it. nih.gov

Studies in Non-Mammalian Eukaryotic Models for Target Validation (e.g., protozoa, fungi)

The folate synthesis pathway is not exclusive to bacteria; it is also present in some primitive eukaryotes like certain protozoa and fungi. biorxiv.orgnih.govmdpi.com This makes these organisms valuable models for validating DHPS as a drug target and for exploring the broader antimicrobial spectrum of sulfonamides.

In vitro studies have demonstrated the activity of sulfonamides against such organisms. For instance, sulfamethoxazole (B1682508), a sulfonamide structurally and functionally related to sulfisoxazole, has shown inhibitory activity against the growth of fungal species like Aspergillus fumigatus and Aspergillus oryzae. nih.gov This anti-fungal effect was shown to be dependent on the sulfonamide and was inhibited by the addition of PABA, confirming the mechanism of action targets the folate pathway. nih.gov Additionally, sulfisoxazole has been used, albeit with mixed results, in the treatment of keratoconjunctivitis caused by the microsporidian Encephalitozoon cuniculi, a eukaryotic pathogen related to fungi. researchgate.net These studies in non-mammalian eukaryotes help confirm the conservation of the drug target and explore the potential for expanded therapeutic applications. probes-drugs.org

An in-depth examination of the computational chemistry and structure-activity relationships of this compound (sulfisoxazole diethanolamine) reveals a multi-faceted approach to understanding and optimizing its therapeutic potential. Through a variety of computational techniques, researchers have delved into the molecular interactions that govern its activity, primarily as an inhibitor of dihydropteroate synthase (DHPS).

Structure Activity Relationship Sar and Computational Chemistry Investigations

The study of sulfisoxazole (B1682709) and its analogs through computational chemistry provides critical insights into their mechanism of action and pathways for developing more potent derivatives. These investigations are foundational for modern drug design, moving beyond traditional synthesis and testing to a more predictive and targeted approach.

Research on Formulation Science and Chemical Stability in Research Contexts

Investigation of Chemical Stability in Various Aqueous and Organic Solvents for Research

The stability of sulfisoxazole (B1682709) diethanolamine (B148213) is highly dependent on the solvent system and environmental conditions such as pH, temperature, and light exposure. csic.es

Aqueous Stability: In aqueous solutions, the pH is a critical determinant of stability. The diethanolamine salt of sulfisoxazole requires strict pH control, typically within a range of 5.0 to 7.0, to prevent precipitation of the less soluble sulfisoxazole free acid. Outside this range, the equilibrium can shift, leading to physical instability.

The compound is also susceptible to photodegradation in aqueous media. Studies on the parent compound, sulfisoxazole, show that its anionic form is susceptible to direct degradation under sunlight. nih.gov The rate of this photolysis is pH-dependent, with degradation occurring faster in more acidic conditions. nih.gov The primary degradation product identified from aqueous photolysis is sulfanilic acid. nih.gov

Interactive Table: pH-Dependent Photodegradation of Sulfisoxazole in Aqueous Solution nih.gov This table shows the direct photolysis rates and corresponding half-lives of sulfisoxazole under natural sunlight at various pH levels.

| pH | Photolysis Rate Constant (sec⁻¹) | Calculated Half-Life (hours) |

| 2.5 | 7.0 x 10⁻⁵ | 2.75 |

| 4.1 | 6.0 x 10⁻⁵ | 3.21 |

| 5.2 | 4.0 x 10⁻⁵ | 4.81 |

| 6.8 | 3.5 x 10⁻⁵ | 5.40 |

| 10.7 | 1.7 x 10⁻⁵ | 11.30 |

Data sourced from studies on the active moiety, sulfisoxazole.

Organic Solvent Stability: Sulfisoxazole diethanolamine is soluble in alcohol. nih.gov The choice of solvent during synthesis and formulation is crucial; for instance, ethanol (B145695) is reported to provide higher yields (95%) compared to acetone (B3395972) (88%), which is attributed to better solubility and potentially greater stability in the alcoholic solvent. While detailed stability studies across a wide range of organic solvents are limited in publicly available literature, the solubility profile of the constituent parts suggests varied stability. Diethanolamine itself is miscible with alcohol, acetone, and chloroform (B151607) but has limited solubility in solvents like benzene (B151609) and ether. sigmaaldrich.com This implies that the stability of the salt in organic media will be highly solvent-specific. Forced degradation studies have shown the compound to be robust under conditions of high heat and humidity (40°C/75% RH for 14 days), with less than 2% decomposition observed.

Compatibility Studies of Sulfisoxazole Diethanolamine with Research Buffers and Excipients

Compatibility with buffers and excipients is essential for designing stable formulations and reliable experimental systems.

Buffer Compatibility: The choice of buffer is critical to maintain the optimal pH range of 5.0-7.0 and prevent degradation or precipitation. Research studies should employ non-nucleophilic buffers, such as citrate (B86180) or phosphate (B84403) buffers, to avoid unwanted reactions with the sulfisoxazole molecule. The diethanolamine component of the salt is a weak base with a pKa of 8.88 and can itself act as a basic buffer at around pH 9. sigmaaldrich.com However, for research purposes, using a well-defined external buffer system is recommended to ensure precise pH control. Highly alkaline conditions should be avoided as soluble sulfonamide salts can be irritating to tissues and may promote degradation. drugbank.com

Excipient Compatibility: Sulfisoxazole diethanolamine is compatible with a range of common pharmaceutical excipients, which are often used in research formulations to improve stability, solubility, or other physical properties.

Interactive Table: Compatibility Profile of Sulfisoxazole Diethanolamine with Buffers and Excipients

| Substance Class | Specific Example(s) | Compatibility Notes | Source(s) |

| Buffers | Citrate, Phosphate | Recommended for use in research to maintain pH 5.0-7.0. | |

| Nucleophilic Buffers | Should be avoided to prevent potential chemical reactions. | ||

| Diethanolamine (self-buffering) | Can act as a basic buffer around pH 9, but external buffers are preferred for precise control. sigmaaldrich.com | sigmaaldrich.com | |

| Polymers | Povidone, Hydroxyethyl Cellulose, Polycarbophil | Commonly used as excipients in various formulations, implying good compatibility. pharmacompass.com | pharmacompass.com |

| Solubilizers / Co-solvents | Polyethylene Glycol (PEG 300, PEG 600) | Used in liquid formulations, indicating compatibility. pharmacompass.com | pharmacompass.com |

| Tonicity Agents | Sodium Chloride | Used as an osmolality adjusting agent in aqueous ophthalmic formulations. google.com | google.com |

Degradation Pathways and Metabolite Identification in Controlled Chemical Environments

Understanding the degradation pathways of sulfisoxazole diethanolamine is crucial for identifying potential impurities and ensuring the accuracy of research results. Degradation can occur for both the sulfisoxazole and diethanolamine components of the salt.

Sulfisoxazole Degradation: The sulfisoxazole molecule can degrade through several pathways, including hydrolysis, photolysis, and oxidation.

Photolysis: As mentioned, exposure to light, particularly in aqueous solutions, can cleave the molecule to produce sulfanilic acid . nih.gov

Hydrolysis and Oxidation: The sulfonamide bond (N-S) is susceptible to cleavage. nih.gov Furthermore, the aniline (B41778) moiety (the aminobenzene group) can be oxidized. nih.gov

N-Acetylation: In biological systems, a primary metabolite is the N4-acetylated sulfisoxazole . drugbank.com This reaction involves the acetylation of the nitrogen atom of the p-aminobenzoic acid group and can also be replicated in controlled chemical environments with appropriate reagents.

Diethanolamine Degradation: The diethanolamine component is also subject to degradation, particularly through oxidation, which can be catalyzed by dissolved transition metals. uregina.ca Studies on the oxidative degradation of diethanolamine have identified numerous products. uregina.ca This is relevant in research contexts where solutions may be exposed to air (oxygen) over time.

Oxidative Degradation Products: These include monoethanolamine (MEA) , N,N-Bis(2-hydroxyethyl)formamide , bicine , and smaller molecules like ammonia and formate . uregina.ca

Interactive Table: Identified Degradation Products and Metabolites of Gantrisin Diethanolamine Salt

| Parent Compound | Degradation Product / Metabolite | Pathway / Conditions | Source(s) |

| Sulfisoxazole | Sulfanilic acid | Photolysis in aqueous solution | nih.gov |

| Sulfisoxazole | N4-acetylated sulfisoxazole | Acetylation (biological or chemical) | drugbank.com |

| Diethanolamine | Monoethanolamine (MEA) | Oxidative degradation | uregina.ca |

| Diethanolamine | Bicine | Oxidative degradation | uregina.ca |

| Diethanolamine | N,N-Bis(2-hydroxyethyl)formamide | Oxidative degradation | uregina.ca |

| Diethanolamine | Ammonia | Oxidative degradation | uregina.ca |

| Diethanolamine | Formate | Oxidative degradation | uregina.ca |

Emerging Research Applications and Future Directions for Sulfisoxazole Diethanolamine

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems, helping to elucidate the functions of proteins and pathways. Sulfisoxazole (B1682709) has recently emerged as a valuable probe in cancer research, particularly in the study of small extracellular vesicles (sEVs), also known as exosomes. nih.gov These vesicles are crucial for cell-to-cell communication and are implicated in cancer progression and metastasis. nih.gov

In a landmark study, sulfisoxazole was identified through a high-throughput screening of FDA-approved drugs as an inhibitor of sEV secretion from breast cancer cells. nih.gov This discovery has allowed researchers to use sulfisoxazole as a tool to investigate the mechanisms of exosome biogenesis and release. nih.gov Further investigation revealed that sulfisoxazole exerts this effect by targeting and interfering with the endothelin receptor A (ETA). nih.gov This finding was significant because it repurposed an antibiotic to uncover a new regulatory mechanism in cancer biology. nih.gov The parent compound, sulfisoxazole, acts as an antagonist of endothelin receptors, with a notable selectivity for ETA over endothelin receptor B (ETB). medchemexpress.commedchemexpress.com This antagonistic activity provides a specific mechanism to probe the role of the endothelin signaling pathway in various cellular processes, including cancer cell proliferation and invasion. nih.govmedchemexpress.com

Table 1: Off-Target Activity of Sulfisoxazole as a Chemical Probe

| Target Protein | Measured Activity (IC₅₀) | Research Application | Source |

|---|---|---|---|

| Endothelin Receptor A (ETA) | 0.60 μM | Probe for sEV secretion pathway in cancer biology. | medchemexpress.commedchemexpress.com |

By using tools like a sulfisoxazole-based affinity probe, researchers can further identify and validate the molecular targets involved in these newly discovered pathways. nih.gov

Application in the Development of Novel Antimicrobial Resistance Research Tools

The rise of antimicrobial resistance necessitates the development of new tools to study its mechanisms. Sulfisoxazole diethanolamine (B148213) and its parent molecule serve as important reference compounds in this field. The antibacterial action of sulfisoxazole stems from its role as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. drugbank.com This well-defined mechanism of action allows it to be used as a standard tool in several research applications. drugbank.com

Researchers utilize sulfisoxazole to:

Study Resistance Mechanisms: As resistance to sulfonamides often involves mutations in the DHPS enzyme, sulfisoxazole can be used to screen for and characterize these mutations in bacterial strains. drugbank.com

Validate New Assays: Its consistent, known activity makes it a reliable positive control when developing new assays to screen for novel antibacterial agents. nih.gov

Investigate Efflux Pumps: It can be used in studies designed to identify and characterize bacterial efflux pumps, a common mechanism of resistance where bacteria actively transport antibiotics out of the cell.

By providing a well-understood benchmark for sulfonamide activity and resistance, sulfisoxazole diethanolamine aids in the fundamental research required to develop next-generation antibiotics that can overcome existing resistance issues. researchgate.net

Potential as a Scaffold for New Chemical Entity (NCE) Design in Medicinal Chemistry

In medicinal chemistry, a "scaffold" is a core molecular structure upon which new compounds are built through modification. theswissbay.ch The sulfisoxazole molecule, characterized by its benzenesulfonamide (B165840) group linked to a dimethyl-isoxazole ring, represents a versatile scaffold for the design of New Chemical Entities (NCEs). researchgate.netgoogle.co.ug The discovery that sulfisoxazole inhibits the endothelin receptor demonstrates that its biological activity is not limited to bacteria, opening avenues for its use as a starting point for developing drugs for entirely different diseases. nih.govmedchemexpress.com

The sulfonamide group is a key functional group in a wide range of clinically used drugs beyond antibiotics, including diuretics and hypoglycemic agents. researchgate.net Medicinal chemists can systematically modify the sulfisoxazole scaffold to create libraries of new compounds with altered properties. For example, modifications to the aniline (B41778), sulfonamide, or isoxazole (B147169) portions of the molecule could lead to NCEs with enhanced affinity for non-bacterial targets like G protein-coupled receptors (GPCRs) or enzymes involved in human diseases. mdpi.com The development of quinoline- and isoquinoline-sulfonamide analogs as potential antipsychotic agents showcases how the sulfonamide scaffold can be adapted to target complex systems like the central nervous system. mdpi.com

Integration into High-Throughput Screening Libraries for New Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemicals to identify "hits" with desired biological activity. thermofisher.commdpi.com Sulfisoxazole is frequently included in HTS libraries, particularly those containing FDA-approved drugs, for the purpose of drug repurposing. nih.govmedchemexpress.com These libraries are invaluable because their constituent compounds have known safety and pharmacokinetic profiles, which can accelerate the drug development process. nih.gov

The identification of sulfisoxazole as an inhibitor of exosome secretion was the direct result of an HTS campaign that screened over a thousand FDA-approved compounds. nih.gov This success story highlights the value of including established drugs in screening collections. Commercial and institutional screening libraries often feature sulfisoxazole, categorizing it under labels such as "FDA-Approved Drug Library," "Drug Repurposing Compound Library," and "Anti-Infection Compound Library." medchemexpress.comprobes-drugs.org Its presence in these diverse collections increases the probability that it will be tested against a wide array of biological targets, facilitating the discovery of novel therapeutic applications beyond its current indications. enamine.netdrugtargetreview.com

Q & A

Q. How do researchers validate computational models for diethanolamine salt toxicity?

- Methodological Answer : Compare in silico predictions (e.g., QSAR models) with in vivo data. For mefluidide diethanolamine salt, acute toxicity (LD₅₀ >2000 mg/kg in rats) aligned with computational hazard indices, while chronic effects required read-across from structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.